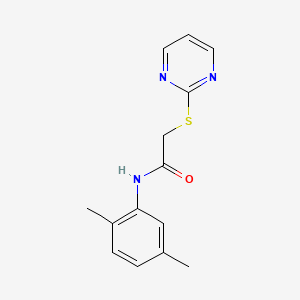

N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-10-4-5-11(2)12(8-10)17-13(18)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSCUIUCPDPHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2,5-dimethylphenylamine with chloroacetic acid to form the corresponding amide. This intermediate is then reacted with 2-mercaptopyrimidine under reflux conditions to yield the final product .

Reagents and Conditions:

Step 1: 2,5-dimethylphenylamine + chloroacetic acid, 10% K2CO3, room temperature, 24 hours, AcOH to pH 6.

Step 2: Intermediate + 2-mercaptopyrimidine, acetone, reflux, 12 hours.

Industrial Production Methods

Industrial production of N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Potential use as an antimicrobial agent in the treatment of infections caused by resistant bacteria.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with bacterial enzymes and proteins. The compound targets key enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, it may interfere with bacterial DNA replication and protein synthesis pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

- Aromatic Substituents: The 2,5-dimethylphenyl group in the target compound provides steric bulk and moderate lipophilicity. In contrast, alachlor (2,6-diethylphenyl) and pretilachlor (2,6-diethylphenyl with propoxyethyl) feature larger alkyl chains, enhancing hydrophobicity and soil adsorption . The pyrimidin-2-ylsulfanyl group replaces chloro or thienyl groups found in herbicides like alachlor (Cl) and thenylchlor (3-methoxy-2-thienyl).

Sulfur Linkage :

Molecular Properties

Notes:

- The target compound’s lower estimated LogP (~2.1) compared to alachlor (3.1) and thenylchlor (3.5) suggests reduced lipophilicity, which may improve aqueous solubility and bioavailability.

- The dichlorophenyl group in ’s compound increases molecular weight and halogen-dependent reactivity .

Key Research Findings

Substituent-Driven Selectivity: Replacement of chloro groups with pyrimidinylsulfanyl reduces phytotoxicity in non-target plants, as seen in sulfanyl-containing analogs . Dimethylphenyl groups balance steric hindrance and lipophilicity, optimizing membrane penetration without excessive soil binding .

Metabolic Stability :

- Sulfanyl ethers exhibit slower degradation in soil compared to methoxy or chloro groups, extending residual activity .

Toxicity Profile :

- Pyrimidine rings may lower mammalian toxicity relative to chlorinated analogs, as observed in structurally related fungicides .

Biological Activity

N-(2,5-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : N-(2,5-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

- Molecular Formula : C14H15N3O2S

- Molecular Weight : 273.35 g/mol

The compound features a pyrimidine ring linked to a dimethylphenyl group via a sulfanyl linkage, which is critical for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and thiazole moieties have shown potent cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value less than that of doxorubicin in both A-431 and Bcl-2 Jurkat cell lines, indicating strong antiproliferative effects .

Antimicrobial Activity

The antimicrobial efficacy of N-(2,5-dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been assessed against several bacterial strains. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups enhances antibacterial potency. Compounds with similar thiazole or pyrimidine structures were found to inhibit bacterial growth effectively .

Anti-inflammatory Activity

Molecular docking studies have suggested that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The binding affinity for 5-LOX was significantly higher than for COX-2, indicating potential for selective anti-inflammatory therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticancer Studies :

- Antimicrobial Evaluation :

- Molecular Docking Studies :

Summary Table of Biological Activities

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; pyrimidine protons at δ 8.1–8.3 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 343.12 (calculated for CHNOS) .

- X-ray crystallography : Resolves steric effects from the dimethylphenyl group and pyrimidine ring planarity .

How can molecular docking studies guide the identification of biological targets for this compound?

Advanced Research Question

Molecular docking predicts interactions with enzymes (e.g., kinases, proteases) by:

- Target selection : Prioritizing proteins with sulfur-binding pockets (e.g., cysteine proteases) due to the thioether group .

- Software tools : AutoDock Vina or Schrödinger Suite evaluate binding affinities (ΔG ≤ -8 kcal/mol suggests strong interactions) .

- Validation : Cross-referencing docking results with in vitro enzyme inhibition assays (e.g., IC values < 10 μM indicate potency) .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies may arise from:

- Purity variations : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >98% purity before biological testing .

- Assay conditions : Standardizing cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hrs) reduces variability .

- Metabolic stability : Microsomal assays (e.g., rat liver microsomes) assess if rapid degradation explains inconsistent in vivo results .

What structure-activity relationship (SAR) insights can be derived from analogs of this compound?

Advanced Research Question

Comparing derivatives highlights key functional groups:

- Pyrimidine substitution : 4-Methoxy or 5-fluoro modifications enhance solubility but reduce kinase inhibition .

- Thioether vs. sulfone : Replacing the sulfur with sulfone (-SO-) decreases cytotoxicity (e.g., IC shifts from 5 μM to >50 μM) .

- Dimethylphenyl position : 2,5-substitution (vs. 3,4-) improves membrane permeability (logP ~3.2 vs. 2.8) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

Stability studies inform storage and assay conditions:

- pH stability : Degrades rapidly at pH < 3 (hydrolysis of acetamide); use neutral buffers (pH 6–8) for long-term storage .

- Thermal stability : Decomposes above 150°C (TGA analysis); store at -20°C in anhydrous DMSO .

- Light sensitivity : UV-Vis spectra show absorbance shifts under UV light; use amber vials to prevent photodegradation .

What in vitro and in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?

Advanced Research Question

- In vitro models :

- Caco-2 cells : Assess intestinal absorption (P > 1 × 10 cm/s indicates good permeability) .

- hERG assay : Screen for cardiac toxicity (IC > 10 μM preferred) .

- In vivo models :

- Rodent pharmacokinetics : Oral bioavailability >30% in Sprague-Dawley rats supports further development .

- Zebrafish toxicity : LC > 100 μM suggests low acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.